molecular formula C10H13N3O3 B8474554 ethyl 2-[methyl(pyrimidin-2-ylmethyl)amino]-2-oxoacetate

ethyl 2-[methyl(pyrimidin-2-ylmethyl)amino]-2-oxoacetate

Cat. No.: B8474554
M. Wt: 223.23 g/mol
InChI Key: HTYKZMDMYWAQQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 2-[methyl(pyrimidin-2-ylmethyl)amino]-2-oxoacetate is a chemical compound with the molecular formula C10H13N3O3 and a molecular weight of 223.229 g/mol . This compound is known for its unique structure, which includes a pyrimidine ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of ethyl 2-[methyl(pyrimidin-2-ylmethyl)amino]-2-oxoacetate typically involves the reaction of ethyl oxalyl chloride with N-methyl-N-(pyrimidin-2-yl)methylamine under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

ethyl 2-[methyl(pyrimidin-2-ylmethyl)amino]-2-oxoacetate undergoes various chemical reactions, including:

Scientific Research Applications

ethyl 2-[methyl(pyrimidin-2-ylmethyl)amino]-2-oxoacetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 2-[methyl(pyrimidin-2-ylmethyl)amino]-2-oxoacetate involves its interaction with specific molecular targets. The pyrimidine ring in its structure allows it to bind to nucleic acids and proteins, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to its antimicrobial and antiviral effects .

Comparison with Similar Compounds

ethyl 2-[methyl(pyrimidin-2-ylmethyl)amino]-2-oxoacetate can be compared with other pyrimidine derivatives such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound in scientific research.

Properties

Molecular Formula

C10H13N3O3

Molecular Weight

223.23 g/mol

IUPAC Name

ethyl 2-[methyl(pyrimidin-2-ylmethyl)amino]-2-oxoacetate

InChI

InChI=1S/C10H13N3O3/c1-3-16-10(15)9(14)13(2)7-8-11-5-4-6-12-8/h4-6H,3,7H2,1-2H3

InChI Key

HTYKZMDMYWAQQQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)N(C)CC1=NC=CC=N1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution ethyl 2-oxo-2-[(pyrimidin-2-yl)methylamino]acetate from the previous step (1.0 g, 4.8 mmol) and iodomethane (0.5 mL, 8 mmol) in DMF (15 mL) was cooled to 0° C. and NaH (0.23 g of a 60% dispersion in mineral oil, 5.7 mmol) was added. The cooling bath was removed and the mixture was stirred at ambient temperature for 18 hours. Ethanol was added to quench the reaction and the solvent was removed under reduced pressure. The residue was purified by pressurized silica gel column chromatography using a gradient of 80-100% EtOAc in hexanes. The solvent was removed under reduced pressure from the fractions containing product to give the title compound as an oil. 1H NMR (400 MHz, DMSO-d6) δ 8.81 (m, 2H), 7.45 (m, 1H), 4.74 (m, 2H), 4.32, 4.13 (two q, rotamers, J=7 Hz, 2H), 3.08, 3.00 (two s, rotamers, 3H), 1.30, 1.08 (two t, rotamers, 3H); ES MS M+1=224.
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ethyl 2-oxo-2-[(pyrimidin-2-yl)methylamino]acetate
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0.5 mL
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15 mL
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